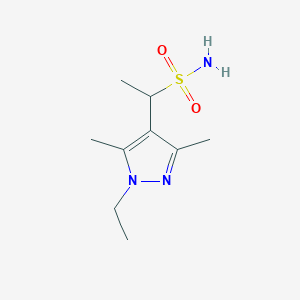
(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position, a methyl group at the fifth position, and a methanamine group at the fourth position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Formation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring.
Functional Group Modification: The resulting triazole is further modified to introduce the ethyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring with altered functional groups.
Substitution: Substituted triazole derivatives with different functional groups replacing the methanamine group.
Scientific Research Applications
(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways. The methanamine group can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine: Lacks the methyl group at the fifth position.
(1-methyl-1H-1,2,3-triazol-4-yl)methanamine: Lacks the ethyl group at the first position.
(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanamine: Has an ethanamine group instead of a methanamine group.
Uniqueness
(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the triazole ring enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
(1-ethyl-5-methyltriazol-4-yl)methanamine |
InChI |
InChI=1S/C6H12N4/c1-3-10-5(2)6(4-7)8-9-10/h3-4,7H2,1-2H3 |
InChI Key |
XONOMBSLUWZIHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride](/img/structure/B13641815.png)

![8-Benzyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane](/img/structure/B13641823.png)
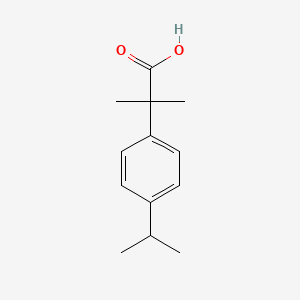
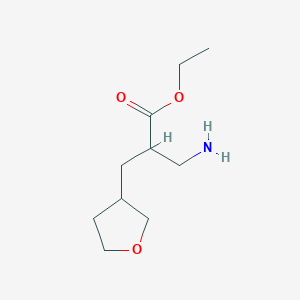

![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
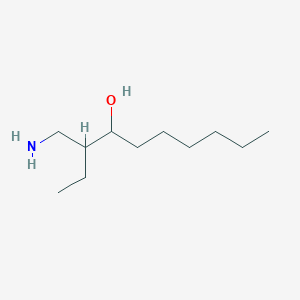
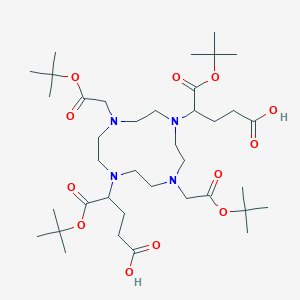
![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)
